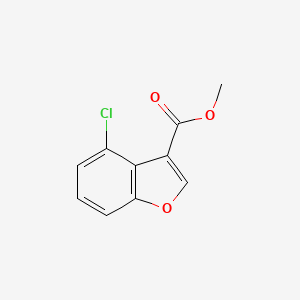

Methyl 4-chloro-1-benzofuran-3-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7ClO3 |

|---|---|

Molecular Weight |

210.61 g/mol |

IUPAC Name |

methyl 4-chloro-1-benzofuran-3-carboxylate |

InChI |

InChI=1S/C10H7ClO3/c1-13-10(12)6-5-14-8-4-2-3-7(11)9(6)8/h2-5H,1H3 |

InChI Key |

FGXOSRCZABPPFX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=COC2=C1C(=CC=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Methyl 4 Chloro 1 Benzofuran 3 Carboxylate and Its Precursors

Advanced Synthetic Routes to the Benzofuran-3-carboxylate Core

The construction of the benzofuran-3-carboxylate scaffold is a key challenge in the synthesis of the target molecule. Various advanced methods have been developed, leveraging transition metal catalysis and intramolecular bond formation strategies to achieve high efficiency and selectivity.

Transition Metal-Catalyzed Cyclization Approaches

Transition metals play a pivotal role in modern organic synthesis, and the formation of the benzofuran (B130515) ring is no exception. Catalysts based on palladium, copper, gold, rhodium, and other metals have been effectively employed to facilitate the cyclization of appropriately substituted precursors. These reactions often proceed under mild conditions with high functional group tolerance.

A prevalent strategy involves the cyclization of o-alkynylphenols. For instance, a palladium-thiourea cocatalyst system has been shown to effectively catalyze the carbonylative cyclization of a broad range of o-hydroxylarylacetylenes to furnish the corresponding methyl benzofuran-3-carboxylates. rsc.org This method highlights the utility of palladium in orchestrating the formation of the furan (B31954) ring with concomitant introduction of the carboxylate group.

Copper-catalyzed reactions also feature prominently. A copper-catalyzed intramolecular C–O bond formation has been developed for the synthesis of the benzofuran core. clockss.org This approach often involves an Ullmann-type coupling, which is a classic method for forming aryl ethers. nih.gov Furthermore, bimetallic systems, such as palladium-copper catalysis, are frequently used in Sonogashira coupling reactions between terminal alkynes and iodophenols, which upon intramolecular cyclization, yield benzofuran derivatives. orgsyn.org

Intramolecular C–O Bond Formation Strategies

The formation of the crucial C–O bond to close the furan ring is a cornerstone of benzofuran synthesis. Intramolecular cyclization reactions are particularly favored as they can be highly efficient. A key strategy involves the intramolecular O-arylation of a suitably positioned hydroxyl group onto an adjacent aromatic ring.

One such approach is the copper-catalyzed intramolecular cyclization of 2-halo aromatic ketones, which provides an elegant route to the benzofuran nucleus. clockss.org This method relies on the formation of a C-O bond between the enolate oxygen and the halogen-bearing aromatic carbon. Another powerful technique is the cyclodehydration of α-aryloxy ketones, which can be promoted by various catalysts, including iridium(III) complexes. rsc.org

Palladium-Mediated Transformations in Benzofuran Synthesis

Palladium catalysis is arguably one of the most versatile tools for the synthesis of benzofurans. A wide array of palladium-mediated transformations have been developed, offering high levels of control over the substitution pattern of the resulting benzofuran ring.

The Sonogashira coupling reaction is a frequently employed method, typically involving the reaction of a terminal alkyne with an aryl or vinyl halide. chemscene.com In the context of benzofuran synthesis, this reaction can be used to couple a terminal alkyne with an o-halophenol, creating a precursor that can then undergo intramolecular cyclization to form the benzofuran ring. stackexchange.comechemi.com This tandem Sonogashira coupling/cyclization protocol is a highly efficient one-pot procedure for constructing the benzofuran core.

Palladium-catalyzed C-H activation and direct arylation have also emerged as powerful strategies. These methods allow for the direct formation of C-C bonds on the benzofuran nucleus, providing access to a wide range of substituted derivatives. scienceopen.com For example, the direct C3 arylation of 2-substituted benzofurans with aryl bromides has been achieved using palladium catalysis. scienceopen.com

Multi-Step Synthesis from Substituted Phenols

Multi-step synthetic sequences starting from readily available substituted phenols offer a reliable and often scalable route to specifically substituted benzofurans like Methyl 4-chloro-1-benzofuran-3-carboxylate. These syntheses typically involve the sequential introduction of the necessary functional groups followed by a final cyclization step.

A plausible synthetic route to the target molecule could commence with a substituted phenol (B47542) such as 4-chlorosalicylaldehyde. This precursor already contains the required chloro substituent at the desired position. A convenient one-pot procedure for the synthesis of 3-ethoxycarbonylbenzofurans from commercially available salicylaldehydes and ethyl diazoacetate has been developed, which could be adapted for this purpose. rsc.org This reaction proceeds via a hemiacetal intermediate which then undergoes acid-catalyzed dehydration to form the benzofuran ring. orgsyn.org

An alternative multi-step approach could involve the initial formylation of a substituted phenol, followed by reaction with a suitable three-carbon building block to construct the furan ring. For example, the Vilsmeier-Haack reaction can be used for the formylation of electron-rich aromatic compounds. rsc.orgrsc.orgbeilstein-journals.org

Regioselective Halogenation Research of the Benzofuran System

The introduction of a halogen atom at a specific position on the benzofuran ring is crucial for the synthesis of the target molecule. The regioselectivity of halogenation reactions is governed by the electronic properties of the benzofuran nucleus and any existing substituents.

Chlorination Methodologies

The direct chlorination of the benzofuran ring system is typically an electrophilic aromatic substitution reaction. The position of chlorination is influenced by the directing effects of the substituents already present on the ring. For a methyl benzofuran-3-carboxylate, the ester group at the 3-position is an electron-withdrawing group, which generally directs incoming electrophiles to the meta-positions (in this case, the 5- and 7-positions of the benzene (B151609) ring). However, the oxygen atom of the furan ring is an electron-donating group, directing electrophiles to the ortho and para positions (the 2-, 4-, and 6-positions). The interplay of these directing effects determines the final regiochemical outcome.

In one documented instance, the chlorination of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate resulted in the introduction of a chlorine atom at the 4-position, yielding methyl 4-chloro-6-(chloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate. This demonstrates that chlorination at the C4 position is feasible, likely influenced by the activating effect of the hydroxyl group at the 5-position.

Common chlorinating agents used for aromatic systems include N-chlorosuccinimide (NCS) and sulfuryl chloride. The choice of reagent and reaction conditions can significantly impact the regioselectivity of the chlorination. For less reactive aromatic systems, a Lewis acid catalyst may be required to facilitate the reaction.

| Precursor | Reagents and Conditions | Product | Key Transformation | Reference |

| o-Hydroxylarylacetylenes | PdI2-thiourea, CBr4, CO, MeOH | Methyl benzofuran-3-carboxylates | Palladium-catalyzed carbonylative cyclization | rsc.org |

| 1-Aryl- or 1-alkylketones | 1. Iron(III)-catalyzed halogenation 2. Iron- or copper-catalyzed O-arylation | Substituted benzofurans | One-pot regioselective halogenation and intramolecular C-O bond formation | clockss.org |

| Salicylaldehydes | Ethyl diazoacetate, HBF4·OEt2 then H2SO4 | 3-Ethoxycarbonylbenzofurans | Acid-catalyzed reaction with diazoacetate followed by dehydration | orgsyn.org |

| 2-Iodophenols | Terminal alkynes, Pd catalyst, Cu(I) cocatalyst | 2-Substituted benzofurans | Sonogashira coupling followed by intramolecular cyclization | orgsyn.org |

| Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Cl2 (from KMnO4 and HCl), CHCl3 | Methyl 4-chloro-6-(chloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Electrophilic chlorination |

Introduction of Halogens at Specific Benzofuran Ring Positions

The introduction of halogen atoms at specific positions on the benzofuran ring is a critical step in the synthesis of halogenated benzofuran derivatives. Direct halogenation of the benzofuran ring system is a common approach. For instance, the synthesis of related compounds such as methyl 4-chloro-6-(chloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (V) and methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (VI) has been achieved through the chlorination of a corresponding precursor, methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (I). mdpi.com In this process, chlorine gas, generated from the reaction of potassium permanganate (B83412) with concentrated hydrochloric acid, is passed through a solution of the starting material in chloroform. mdpi.com This method demonstrates the feasibility of introducing a chlorine atom at the C4 position of the benzofuran ring.

The regioselectivity of electrophilic halogenation on the benzofuran ring is influenced by the electronic properties of the existing substituents. In the case of an unsubstituted benzofuran, electrophilic attack is generally favored at the C2 or C3 position of the furan ring. stackexchange.com However, the presence of activating or deactivating groups on the benzene or furan ring can alter this preference.

Further halogenation of this compound would be directed by the existing chloro and methyl carboxylate groups. The chloro group is an ortho-, para-directing deactivator, while the methyl carboxylate group is a meta-directing deactivator. researchgate.netlibretexts.org The interplay of these directing effects would influence the position of any subsequent halogenation.

A summary of representative halogenation reactions on benzofuran precursors is presented in Table 1.

Table 1: Representative Halogenation Reactions of Benzofuran Precursors

| Starting Material | Reagent | Product | Position of Halogenation | Reference |

|---|---|---|---|---|

| Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Cl₂ (from KMnO₄ + HCl) | Methyl 4-chloro-6-(chloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | C4 | mdpi.com |

| Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Br₂ in CHCl₃ | Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | C4 | mdpi.com |

Derivatization Strategies via the Carboxylate Moiety

The methyl carboxylate group at the C3 position of this compound serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Esterification is a fundamental reaction for the synthesis of esters from carboxylic acids and alcohols, typically catalyzed by an acid. youtube.com Should the corresponding 4-chloro-1-benzofuran-3-carboxylic acid be available, it could be readily converted to this compound via Fischer esterification, which involves heating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst such as sulfuric acid. youtube.com

Transesterification, the conversion of one ester to another by reaction with an alcohol in the presence of an acid or base catalyst, provides an alternative route to modify the ester functionality. This compound could be reacted with a different alcohol, such as ethanol (B145695) or propanol, under acidic or basic conditions to yield the corresponding ethyl or propyl ester. The reaction is typically driven to completion by using a large excess of the reactant alcohol.

Table 2 outlines generalized conditions for these transformations.

Table 2: Generalized Conditions for Esterification and Transesterification

| Reaction | Substrate | Reagent | Catalyst | Product |

|---|---|---|---|---|

| Esterification | 4-chloro-1-benzofuran-3-carboxylic acid | Methanol | H₂SO₄ (catalytic) | This compound |

| Transesterification | This compound | Ethanol | H₂SO₄ or NaOEt (catalytic) | Ethyl 4-chloro-1-benzofuran-3-carboxylate |

The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 4-chloro-1-benzofuran-3-carboxylic acid, under acidic or basic conditions. This carboxylic acid is a key intermediate for further functionalization.

For example, the carboxylic acid can be converted to an acyl chloride by treatment with thionyl chloride or oxalyl chloride. The resulting acyl chloride is a highly reactive intermediate that can be used to synthesize a variety of derivatives, including amides, anhydrides, and other esters. Reaction with amines would yield the corresponding amides, while reaction with a carboxylate salt would produce an anhydride.

Furthermore, the carboxylic acid can undergo reduction to the corresponding primary alcohol, (4-chloro-1-benzofuran-3-yl)methanol, using a reducing agent such as lithium aluminum hydride. This alcohol can then be further modified, for example, by oxidation to the corresponding aldehyde or by conversion to an alkyl halide.

Reactions Involving the Benzofuran Ring System

The benzofuran ring system of this compound is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity of these reactions being governed by the electronic effects of the existing substituents.

In electrophilic aromatic substitution (EAS) reactions, the benzofuran ring acts as a nucleophile. The directing effects of the substituents on the ring determine the position of substitution. researchgate.netlibretexts.org In this compound, the chloro group at the C4 position is an ortho-, para-directing deactivator, while the methyl carboxylate group at the C3 position is a meta-directing deactivator. researchgate.netlibretexts.org

The furan ring is generally more reactive towards electrophiles than the benzene ring. stackexchange.com The electron-withdrawing nature of the methyl carboxylate group at C3 will deactivate the furan ring, particularly at the C2 position. The chloro group at C4 will deactivate the benzene ring, with the deactivating effect being strongest at the positions ortho and para to it (C5 and C7). Therefore, electrophilic attack is most likely to occur at the C6 position of the benzene ring, which is meta to the chloro group and least deactivated.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The specific conditions for these reactions would need to be optimized for the substrate.

Nucleophilic aromatic substitution (SNA) reactions on aryl halides are generally difficult but can be facilitated by the presence of strong electron-withdrawing groups ortho or para to the halogen. libretexts.orgyoutube.com In this compound, the chloro group is at the C4 position. The methyl carboxylate group at C3 is electron-withdrawing, which could potentially activate the C4 position towards nucleophilic attack.

The reaction would proceed via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the chlorine atom, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of the chloride ion to restore aromaticity. youtube.com The stability of the intermediate is key to the feasibility of the reaction.

Potential nucleophiles for this reaction include alkoxides, amines, and thiols. For example, reaction with sodium methoxide (B1231860) could potentially yield methyl 4-methoxy-1-benzofuran-3-carboxylate. However, the reactivity of the 4-chloro position in this specific benzofuran system towards nucleophilic substitution would need to be experimentally determined, as the activating effect of the C3-carboxylate may not be as strong as that of a nitro group, which is commonly found in substrates that readily undergo SNAr reactions. libretexts.org

Side Chain Functionalization at the Benzofuran Core

The functionalization of the benzofuran core, particularly at the C3 position, is a key strategy for the synthesis of a diverse range of derivatives. Methodologies for introducing alkyl, acyl, and formyl groups are of significant interest in synthetic chemistry.

One approach involves a palladium-catalyzed chelation-controlled hydrofuranization of unactivated olefins with α-alkynyl arylols. rsc.org This method allows for the synthesis of C3-alkylated benzofurans with high atom utilization and good functional group tolerance under mild conditions. rsc.org The use of an 8-aminoquinoline (B160924) directing group is crucial as it suppresses β-hydride elimination, thereby facilitating the desired protodepalladation to form the C3-alkylated products. rsc.org This process is notable for not requiring additional ligands, additives, or bases, simplifying the transformation. rsc.org

Another strategy for introducing functional groups at the C3 position involves the rearrangement and subsequent transformation of 2-hydroxychalcones. nih.gov Depending on the reaction conditions, this method can selectively yield either 3-formylbenzofurans or 3-acylbenzofurans. nih.gov The process proceeds through a cyclized 2,3-dihydrobenzofuran (B1216630) intermediate. The selective transformation to 3-acylbenzofurans can be achieved under basic or weakly acidic conditions, while the use of (CF₃)₂CHOH as a solvent with p-TsOH selectively produces 3-formylbenzofurans. nih.gov This facile synthesis of 3-formylbenzofurans has been applied to the synthesis of the natural product puerariafuran. nih.gov

Furthermore, side-chain functionalization can be achieved by first introducing a simple acyl group, such as an acetyl group, which can then be elaborated. For instance, 5-chloro-3-methyl-2-acetylbenzofuran can undergo Claisen-Schmidt condensation with various aromatic aldehydes to form benzofuran analogues of chalcones. tsijournals.com These chalcones are versatile intermediates that can be further modified, for example, through bromination and subsequent reaction with ortho-phenylenediamine to create complex heterocyclic systems coupled to the benzofuran core. tsijournals.com

These methodologies highlight the chemical versatility of the benzofuran scaffold and provide pathways for creating complex molecules from relatively simple precursors.

Green Chemistry Approaches in Benzofuran Synthesis Research

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like benzofurans to minimize environmental impact. nih.gov This involves the use of efficient catalysts, environmentally benign solvents, and innovative energy sources. nih.gov

Palladium-catalyzed reactions are prominent in modern organic synthesis and have been adapted for greener benzofuran synthesis. elsevier.esscielo.org.mx For example, palladium-catalyzed coupling reactions of 2-hydroxyaryl halides with terminal alkynes provide a route to benzofurans. elsevier.es To improve the environmental profile of these reactions, modifications such as using N-methylmorpholine in an isopropanol/water solvent system have been explored. elsevier.es Palladium catalysis is also employed in tandem cyclization and silylation of 1,6-enynes and disilanes to produce silyl (B83357) benzofurans under mild conditions. rsc.org

Copper-based catalysts also play a significant role in the green synthesis of benzofurans. nih.govresearchgate.net One environmentally benign approach involves a one-pot synthesis reacting o-hydroxy aldehydes, amines, and alkynes in the presence of copper iodide as a catalyst. nih.govacs.org The use of a deep eutectic solvent (DES), such as choline (B1196258) chloride-ethylene glycol, further enhances the green credentials of this method. nih.govacs.org Combining palladium and copper catalysts in Sonogashira coupling reactions between iodophenols and terminal alkynes is another effective strategy for synthesizing benzofuran derivatives. nih.govacs.org

Beyond metal catalysis, other green approaches are being developed. Visible-light-mediated catalysis offers an alternative energy source for organic reactions and has been used for the synthesis of benzofuran heterocycles from disulfides and enynes. nih.gov Additionally, catalyst-free synthetic methods have gained traction. nih.gov One such method involves the reaction of hydroxyl-substituted aryl alkynes with sulfur ylides to produce benzofurans, avoiding the need for a metal catalyst altogether. nih.gov

Recent research also reports the synthesis of 2,3-benzofuran through a gas-solid catalytic route involving the selective oxidation of ethylbenzene (B125841) over a Sr²⁺ modified FeOₓ/SiO₂ catalyst, presenting an efficient and novel green pathway. bohrium.com These diverse strategies underscore the commitment of the chemical community to develop more sustainable methods for synthesizing important heterocyclic compounds. nih.gov

Advanced Structural Characterization and Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Linkage Confirmation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR data allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity of the atoms within the Methyl 4-chloro-1-benzofuran-3-carboxylate molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the methyl ester protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Aromatic Protons: The benzofuran (B130515) core contains four aromatic protons. The proton at position 2 (H-2) of the furan (B31954) ring is typically the most deshielded proton in the heterocyclic ring system, expected to appear as a singlet at a downfield chemical shift, likely in the range of δ 8.0-8.5 ppm. The three protons on the benzene (B151609) ring (H-5, H-6, and H-7) will exhibit splitting patterns characteristic of a substituted benzene system. H-5, being adjacent to the chlorine atom, is expected to appear as a doublet. H-7, adjacent to the oxygen atom of the furan ring, will also be a doublet. H-6, situated between H-5 and H-7, is expected to be a triplet (or a doublet of doublets).

Methyl Protons: The three protons of the methyl group (-OCH₃) of the ester function are chemically equivalent and will appear as a sharp singlet. Due to the proximity of the electron-withdrawing carbonyl group, this signal is anticipated to be in the δ 3.8-4.0 ppm region.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-2 | 8.2 | Singlet (s) |

| H-5 | 7.4 | Doublet (d) |

| H-6 | 7.3 | Triplet (t) |

| H-7 | 7.6 | Doublet (d) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

Carbonyl Carbon: The carbon atom of the ester carbonyl group (C=O) is highly deshielded and is expected to resonate at the lowest field, typically in the range of δ 160-165 ppm.

Aromatic and Heterocyclic Carbons: The eight carbon atoms of the benzofuran ring system will appear in the aromatic region of the spectrum (δ 110-160 ppm). The carbon atom bearing the chlorine (C-4) will have its chemical shift influenced by the halogen's inductive effect. The oxygen-bearing carbon (C-7a) and the other bridgehead carbon (C-3a) will also have characteristic shifts.

Methyl Carbon: The carbon atom of the methyl ester group (-OCH₃) will appear at the highest field, typically around δ 52-55 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 163.0 |

| C-2 | 145.0 |

| C-3 | 115.0 |

| C-3a | 125.0 |

| C-4 | 130.0 |

| C-5 | 123.0 |

| C-6 | 128.0 |

| C-7 | 112.0 |

| C-7a | 155.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

2D NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the complete bonding network.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent aromatic protons: H-5 with H-6, and H-6 with H-7. No other correlations are expected, as H-2 and the methyl protons are isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly attached proton and carbon atoms (¹H-¹³C one-bond couplings). It would definitively link the proton signals to their corresponding carbon signals: H-2 to C-2, H-5 to C-5, H-6 to C-6, H-7 to C-7, and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C couplings). This is vital for piecing together the molecular structure. Key expected correlations include:

The methyl protons (-OCH₃) showing a correlation to the carbonyl carbon (C=O).

The H-2 proton showing correlations to C-3, C-3a, and the carbonyl carbon.

The aromatic proton H-5 showing correlations to C-3a, C-4, and C-7.

These combined 2D techniques would provide irrefutable evidence for the structure of this compound, confirming the substitution pattern and the placement of the methyl carboxylate group.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy Studies

The FT-IR spectrum of this compound would be dominated by absorptions from the carbonyl group, the aromatic system, and the C-O and C-Cl bonds.

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl stretch is expected in the region of 1720-1740 cm⁻¹. Conjugation with the benzofuran ring system may shift this frequency slightly.

C=C Aromatic Stretch: Multiple sharp bands of medium intensity are expected between 1450 and 1600 cm⁻¹ corresponding to the carbon-carbon stretching vibrations within the aromatic and furan rings.

C-O Stretch: Two distinct C-O stretching bands are anticipated. The C-O stretch of the ester group (O=C-O) typically appears as a strong band between 1250-1300 cm⁻¹, while the C-O-C stretch of the furan ether linkage will absorb in the 1050-1150 cm⁻¹ region.

C-H Aromatic Stretch: A weak absorption band is expected just above 3000 cm⁻¹.

C-Cl Stretch: The vibration of the carbon-chlorine bond should produce a medium to strong intensity band in the fingerprint region, typically around 700-800 cm⁻¹.

Raman Spectroscopy Investigations

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric vibrations.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibrations of the benzene and furan rings, which are often weak in the IR spectrum, are expected to give strong, sharp signals in the Raman spectrum, particularly in the 1580-1620 cm⁻¹ range.

C=O Stretch: The carbonyl stretch is also Raman active, though typically weaker than in the IR spectrum.

C-Cl Stretch: The C-Cl stretch is also observable in the Raman spectrum and can help confirm the assignment from the IR data.

The combination of FT-IR and Raman spectroscopy provides a robust method for confirming the presence of all key functional groups within the this compound structure.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| C=O (Ester) | Stretch | 1725-1740 | Strong | Medium |

| C=C (Aromatic) | Stretch | 1450-1620 | Medium-Weak | Strong |

| C-O (Ester) | Stretch | 1250-1300 | Strong | Weak |

| C-O-C (Ether) | Stretch | 1050-1150 | Strong | Weak |

| C-H (Aromatic) | Stretch | 3050-3150 | Weak | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of molecules like this compound. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals, providing insights into the conjugated systems within the molecule.

Benzofuran derivatives typically exhibit characteristic absorption bands in their UV-Vis spectra. researchgate.net For instance, benzofuran itself and its simple derivatives often show two main absorption bands. researchgate.net These absorptions are attributed to π → π* transitions within the aromatic and heterocyclic ring systems. The presence of substituents, such as the chloro group at the 4-position and the methyl carboxylate group at the 3-position on the benzofuran core, is expected to influence the position and intensity of these absorption maxima (λmax).

The chloro and methoxycarbonyl groups can act as auxochromes and chromophores, respectively, potentially causing a bathochromic (red) or hypsochromic (blue) shift of the absorption bands compared to the unsubstituted benzofuran. The specific electronic transitions and their corresponding wavelengths would provide valuable information about the extent of conjugation and the electronic environment of the chromophore.

Expected UV-Vis Absorption Data for a Substituted Benzofuran Derivative

| Transition | Expected λmax (nm) | Solvent |

|---|---|---|

| π → π* | ~280-300 | Tetrahydrofuran |

Note: This table is illustrative and based on data for related benzofuran derivatives. The actual absorption maxima for this compound may vary. researchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M+) would be expected, and its isotopic pattern would be characteristic of a molecule containing one chlorine atom (with 35Cl and 37Cl isotopes in an approximate 3:1 ratio).

The fragmentation of the molecular ion is governed by the stability of the resulting fragments. For esters, common fragmentation pathways include the loss of the alkoxy group (-OR) or the entire ester group. libretexts.org The benzofuran ring itself is relatively stable, and its fragmentation may involve characteristic losses. core.ac.uknih.gov

Key fragmentation pathways for this compound would likely involve:

Loss of the methoxy (B1213986) group (-OCH3): This would result in the formation of a stable acylium ion.

Loss of the entire methoxycarbonyl group (-COOCH3): This would lead to a fragment corresponding to the 4-chloro-1-benzofuran cation.

Cleavage of the benzofuran ring: While less common for the primary fragmentation, subsequent fragmentation of the initial fragments may involve ring opening or cleavage.

Hypothetical Fragmentation Data for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 210/212 | [M]+• | Molecular Ion |

| 179/181 | [M - OCH3]+ | Loss of methoxy radical |

Note: This table represents a hypothetical fragmentation pattern based on the general principles of mass spectrometry for similar compounds. libretexts.orgchemguide.co.ukmiamioh.edu

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound is not available, analysis of related benzofuran derivatives allows for predictions about its solid-state conformation and packing. nih.govnih.govnih.govnih.gov

The benzofuran unit in such compounds is typically found to be essentially planar. nih.govnih.govnih.govnih.gov The substituents on the ring will adopt specific conformations to minimize steric hindrance and optimize intermolecular interactions.

The crystal packing of this compound would likely be stabilized by a variety of intermolecular interactions. These could include:

C—H···O hydrogen bonds: These weak hydrogen bonds are common in crystal structures of compounds containing carbonyl groups and C-H bonds. nih.govnih.govnih.gov

π–π stacking interactions: The planar aromatic rings of the benzofuran system can stack on top of each other, contributing to the stability of the crystal lattice. nih.govnih.gov

Halogen bonding: The chlorine atom could participate in halogen bonding interactions with other electronegative atoms in neighboring molecules.

Common Intermolecular Interactions in Benzofuran Derivatives

| Interaction Type | Typical Distance (Å) | Description |

|---|---|---|

| C—H···O | 2.4 - 2.6 | Interaction between a C-H bond and an oxygen atom of a carbonyl or ether group. |

Note: The data in this table is derived from crystallographic studies of related benzofuran compounds. nih.govnih.govnih.gov

In the crystalline state, the conformation of the methyl carboxylate group relative to the benzofuran ring would be fixed. The planarity of the benzofuran ring system is a common feature in related structures. nih.govnih.govnih.gov The dihedral angle between the plane of the benzofuran ring and the plane of the ester group would be a key conformational parameter. A conformational study of formyl and acetyl derivatives of benzofuran suggests that substituents at the 3-position often adopt a conformation with a predominantly Z-configuration. rsc.org

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a phenomenon of significant interest, particularly in the pharmaceutical industry. While no specific polymorphism studies on this compound have been reported, research on derivatives of other heterocyclic systems demonstrates that variations in crystallization conditions can lead to different polymorphic forms. mdpi.com These polymorphs can exhibit different physical properties, such as melting point, solubility, and stability. Any future research on this compound should consider the possibility of polymorphism.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) serves as a fundamental tool for investigating the electronic structure and geometry of molecules. For this compound, DFT calculations, likely employing a basis set such as B3LYP/6-311++G(d,p), would be the standard approach to obtain insights into its properties.

Molecular Dynamics Simulations for Conformational Sampling

While the benzofuran core is rigid, the methyl carboxylate group has rotational freedom. Molecular Dynamics (MD) simulations could be employed to explore the different conformations of this side chain over time. By simulating the molecule's movements under specific conditions (e.g., in a solvent), MD can provide insights into its flexibility, conformational stability, and how it might interact with its environment, which is crucial for understanding its behavior in a biological or chemical system.

Quantum Chemical Calculations for Reaction Pathway Prediction

Quantum chemical calculations are instrumental in mapping out potential reaction pathways. By calculating the energy of reactants, transition states, and products, researchers can predict the most favorable reaction mechanisms. For this compound, these calculations could be used to investigate reactions such as hydrolysis of the ester group or nucleophilic substitution on the benzofuran ring, providing theoretical support for synthetic strategies.

Insilico Prediction of Chemical Reactivity and Selectivity

In silico (computational) methods are used to predict various aspects of chemical reactivity and selectivity. By calculating global reactivity descriptors derived from HOMO and LUMO energies—such as chemical hardness, softness, electronegativity, and electrophilicity index—a quantitative prediction of the molecule's reactive nature can be established. These parameters help in understanding whether a reaction will be kinetically or thermodynamically controlled and can predict the regioselectivity of reactions, for example, at which position on the aromatic ring a substitution is most likely to occur.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interaction (NCI) analysis is a computational chemistry method used to visualize and characterize weak, non-covalent interactions within and between molecules. These interactions, while significantly weaker than covalent bonds, are crucial in determining the three-dimensional structure, stability, and intermolecular recognition of chemical compounds. The analysis is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (s). By plotting the reduced density gradient versus the electron density, regions of non-covalent interactions can be identified and characterized.

The resulting visualizations, often called NCI plots or surfaces, use a color code to distinguish different types of interactions. Typically, strong attractive interactions, such as hydrogen bonds, are represented by blue surfaces. Weaker attractive interactions, like van der Waals forces, are shown in green, while repulsive steric clashes are indicated by red surfaces. This qualitative and quantitative approach provides valuable insights into the forces that govern the supramolecular assembly of molecules in the solid state.

Hirshfeld surface analysis, a related computational tool, quantifies intermolecular contacts in a crystal structure. Studies on structurally similar compounds provide a basis for predicting the significant interactions for this compound. For instance, analyses of other chloro-substituted heterocyclic compounds reveal the prevalence of specific contacts.

Based on the analysis of related structures, the following non-covalent interactions are expected to be significant for this compound:

Cl···H/H···Cl Contacts: The presence of a chlorine atom makes these interactions a major contributor to the supramolecular structure. The electrophilic region on the chlorine atom can interact favorably with nucleophilic hydrogen atoms.

C···H/H···C Contacts: These interactions are ubiquitous and play a role in stabilizing the crystal lattice.

O···H/H···O Contacts: The oxygen atoms of the furan ring and the carboxylate group are expected to act as hydrogen bond acceptors, forming interactions with hydrogen atoms of neighboring molecules.

| Interaction Type | Predicted Contribution (%) |

| H···H | ~30-45% |

| Cl···H/H···Cl | ~20-25% |

| C···H/H···C | ~15-20% |

| O···H/H···O | ~10-15% |

An NCI analysis of this compound would likely reveal green-colored surfaces corresponding to van der Waals interactions from H···H, C···H, and some Cl···H contacts. More localized and stronger interactions, such as those involving the carbonyl oxygen (C=O···H), would appear as bluish-green patches, indicating a degree of attractive character stronger than typical van der Waals forces. The chlorine atom would also participate in halogen bonding, a specific type of non-covalent interaction, which would be visualized in the NCI plot. The interplay of these varied interactions dictates the ultimate crystal packing and solid-state architecture of the compound.

Conclusion

Structure Activity Relationship Sar Studies of Methyl 4 Chloro 1 Benzofuran 3 Carboxylate Derivatives

Impact of Halogen Substituents on Biological Activity Profiles

The presence and position of halogen substituents on the benzofuran (B130515) scaffold are critical determinants of biological activity. The chloro group at the C4 position of the parent molecule, Methyl 4-chloro-1-benzofuran-3-carboxylate, serves as a key anchor point for SAR studies.

Role of the Carboxylate Group in Biological Recognition

The methyl carboxylate group at the C3 position is a significant feature for the biological recognition of these benzofuran derivatives. This group can act as a hydrogen bond acceptor and its presence is often crucial for the cytotoxic activity of benzofuran compounds. rsc.org In various studies on related benzofuran-2-carboxylate and -3-carboxylate derivatives, this functional group has been identified as a key site for interaction with biological targets. rsc.orgniscair.res.in Modification of the ester to a carboxylic acid or an amide can lead to significant changes in activity, highlighting its role in molecular recognition and binding.

Influence of Substituents on the Furan (B31954) Ring

While the core focus is on this compound, hypothetical substitutions on the furan ring are an important area of SAR exploration. The introduction of small alkyl or other functional groups at the C2 position of the furan ring could influence the molecule's conformation and its interaction with target sites. In broader studies of benzofurans, substitutions on the furan ring have been shown to be a critical factor in determining the antimicrobial activity of the derivatives. rsc.org

Modulation of Activity via Aromatic Ring Substitutions

Further substitutions on the aromatic ring of this compound can fine-tune its biological activity. The addition of other groups, such as halogens, nitro, or hydroxyl groups, at positions C5, C6, or C7 can lead to derivatives with enhanced or altered activity profiles. rsc.org For example, the presence of both a halogen and a hydroxyl group on the aromatic ring has been associated with good antimicrobial activity in some benzofuran series. rsc.org These substitutions can impact the molecule's lipophilicity, electronic properties, and ability to form specific interactions with biological targets.

Table 1: Hypothetical Impact of Aromatic Ring Substitutions on Biological Activity

| Substitution Position | Substituent | Predicted Effect on Activity | Rationale |

| C5 | Additional Chloro | Potentially increased | Enhanced lipophilicity and electron-withdrawing character. |

| C6 | Hydroxyl | Potentially increased | Introduction of a hydrogen bond donor. |

| C7 | Methoxy (B1213986) | Variable | May enhance binding through specific interactions but could also introduce steric hindrance. |

Pharmacophore Modeling and Ligand-Based Drug Design Concepts

Pharmacophore modeling is a valuable tool in the rational design of new derivatives based on the known SAR of this compound. A pharmacophore model would typically identify the key chemical features essential for biological activity, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. For benzofuran derivatives, key pharmacophoric features often include the benzofuran ring itself as a hydrophobic scaffold, the oxygen atom of the furan ring as a potential hydrogen bond acceptor, and the various substituents as points for specific interactions. Ligand-based drug design approaches can then use this model to screen virtual libraries of compounds or to guide the synthesis of new derivatives with a higher probability of being active.

Based on a comprehensive review of available scientific literature, detailed mechanistic studies on the biological activity of the specific compound This compound are not presently available. Research in this area has focused on more complex derivatives, rather than the specified parent compound.

Therefore, it is not possible to provide an article with specific experimental data for this compound corresponding to the requested outline on cytotoxicity, cell cycle perturbation, apoptosis induction, enzyme inhibition, or receptor binding profiling. The scientific findings detailed in published studies are attributed to related, but structurally distinct, molecules.

Mechanistic Investigations of Biological Activity in Vitro and Molecular Level

Molecular Target Identification and Validation

Protein-Ligand Interaction Studies (e.g., Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a small molecule (ligand), such as a benzofuran (B130515) derivative, might interact with a protein target at the atomic level.

While specific molecular docking studies for Methyl 4-chloro-1-benzofuran-3-carboxylate are not extensively detailed in the available literature, research on analogous benzofuran structures provides significant insights into their potential binding modes. Studies on various benzofuran-based compounds reveal that their interaction with protein active sites is often characterized by a combination of hydrogen bonds and hydrophobic interactions. For instance, docking studies of benzofuran-1,3,4-oxadiazole hybrids with the Mycobacterium tuberculosis Pks13 enzyme have shown strong binding affinities, with scores comparable to or even better than co-crystallized inhibitors. nih.gov The benzofuran ring in these hybrids often engages in hydrogen bonds with key amino acid residues like TYR1663 and HIS1664. nih.gov

Similarly, docking analyses of 3-methyl-1-benzofuran-2-carbohydrazide and 3-hydroxy-1-benzofuran-2-carbohydrazide against various protein kinases, such as Arora 2 kinase, have been performed to predict their potential as antituberculosis agents. lookchem.com These studies help in understanding the structure-activity relationships and guide the design of more potent inhibitors. The binding models are assessed based on their G-scores, which provide an estimate of the binding affinity. lookchem.com Furthermore, investigations into the interaction of 4-nitrophenyl-functionalized benzofurans with bovine serum albumin (BSA) have shown that these derivatives can bind efficiently within the protein's structure, suggesting their potential as deliverable bioactive molecules. nih.gov

These collective findings on related benzofuran compounds suggest that this compound likely interacts with protein targets through similar mechanisms, where the benzofuran core acts as a crucial scaffold for binding.

Biochemical Pathway Modulation Research

The biological effects of chemical compounds are often exerted through their ability to modulate specific biochemical pathways. Research into benzofuran derivatives has uncovered their potential to influence pathways related to oxidative stress and inflammatory responses.

Reactive oxygen species (ROS) are highly reactive chemical molecules derived from oxygen. An imbalance between the production of ROS and the ability of a biological system to detoxify these reactive products leads to oxidative stress, which is implicated in numerous diseases.

Studies on benzofuran derivatives have indicated their capacity to modulate ROS generation. For example, a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were evaluated for their effects on N-methyl-D-aspartic acid (NMDA)-induced ROS generation in cultured neurons. nih.gov NMDA treatment significantly increased ROS production, and co-treatment with several of the benzofuran-2-carboxamide derivatives led to a significant attenuation of this effect. nih.gov One particular derivative, compound 1j (structure not specified in the abstract), was found to be the most potent inhibitor of NMDA-induced ROS generation. nih.gov This suggests that the benzofuran scaffold can be instrumental in mitigating oxidative stress in neuronal cells. nih.gov Further research has shown that other benzofuran derivatives can protect against MPP+-induced apoptosis in neuronal cell lines by inhibiting ROS/NO generation. researchgate.net The antioxidant properties of certain 3,3-disubstituted-3H-benzofuran-2-one derivatives have also been demonstrated by their ability to reduce catechol-induced intracellular ROS levels in differentiated SH-SY5Y cells. mdpi.com

Lipid peroxidation is the oxidative degradation of lipids, a process in which free radicals "steal" electrons from the lipids in cell membranes, resulting in cell damage. The inhibition of lipid peroxidation is a key antioxidant mechanism.

The antioxidant potential of benzofuran derivatives extends to the inhibition of lipid peroxidation. In a study investigating the antioxidant activities of novel benzofuran-2-carboxamide derivatives, their ability to inhibit in vitro lipid peroxidation in rat brain homogenate initiated by Fe2+ and L-ascorbic acid was evaluated. nih.gov Among the tested compounds, one derivative exhibited appreciable antioxidative activity, accounting for a 62% inhibition in lipid peroxidation at a concentration of 100 μM. nih.gov This demonstrates the potential of the benzofuran structure to protect cellular membranes from oxidative damage. nih.gov

Cytokines are a broad and loose category of small proteins that are important in cell signaling. Interleukin-6 (IL-6) is a pro-inflammatory cytokine. The modulation of its secretion can have significant therapeutic implications in inflammatory diseases.

Recent research has identified certain benzofuran derivatives as agonists of the Stimulator of Interferon Genes (STING) pathway. nih.gov The STING pathway is involved in cytosolic DNA sensing and the induction of type I interferons. Activation of this pathway can also lead to the transcription of other signaling molecules, including the chemokine CXCL1 and interleukin 6 (IL-6). nih.gov This finding suggests that specific benzofuran derivatives can act as immunostimulatory compounds, potentially leading to an increase in IL-6 production as part of the innate immune response. nih.gov

Investigation of Anti-Microbial Mechanisms (In Vitro)

The rise of antibiotic-resistant bacteria has spurred the search for new antimicrobial agents. The benzofuran scaffold has been identified as a promising framework for the development of novel antibacterial compounds.

The antimicrobial efficacy of benzofuran derivatives has been tested against a range of bacterial species. A study on selected 3-benzofurancarboxylic acid derivatives revealed that halogenated compounds showed notable activity. Specifically, Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate demonstrated antimicrobial activity against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 200 μg/mL. nih.gov However, this compound did not show activity against Gram-negative rods. nih.gov

Further studies have corroborated the activity of chloro-substituted benzofurans. A series of 1-(5-chloro-1-benzofuran-2-yl) ethanone-substituted chalcones were synthesized and showed significant antimicrobial activity against both Gram-positive (Bacillus megaterium, Staphylococcus aureus) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria. researchgate.net The antibacterial activity of benzofuran derivatives is often more pronounced against Gram-positive strains. For instance, 2-salicyloylbenzofuran derivatives bearing a carboxylic acid group exhibited reasonable activity against S. faecalis, MSSA, and MRSA, but were largely inactive against E. coli. nih.gov The presence and position of halogen substituents on the benzofuran ring appear to be crucial for the observed antibacterial activity. rsc.org

| Compound | Bacterial Strain | Gram Type | MIC (μg/mL) | Reference |

|---|---|---|---|---|

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Staphylococcus aureus ATCC 25923 | Gram-positive | 50 | nih.gov |

| Staphylococcus aureus ATCC 6538P | Gram-positive | 200 | nih.gov | |

| Staphylococcus epidermidis ATCC 12228 | Gram-positive | 50 | nih.gov | |

| Micrococcus luteus ATCC 9341 | Gram-positive | 50 | nih.gov |

Antifungal Activity Against Yeast and Fungal Strains

Investigations into halogenated derivatives of 3-benzofurancarboxylic acid, which share the core structure of this compound, have demonstrated notable antifungal effects. Specifically, research has highlighted the activity of compounds such as Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate and its brominated counterparts against pathogenic yeasts.

A study by Kossakowski et al. tested a series of halogenated 3-benzofurancarboxylic acid derivatives against various Gram-positive bacteria and yeasts. nih.gov The findings indicated that derivatives containing a halogen in the aromatic ring exhibited antifungal activity. nih.gov In particular, Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate demonstrated inhibitory effects against strains of Candida albicans and Candida parapsilosis. nih.gov Unsubstituted ester derivatives, in contrast, showed no significant microbiological activity, underscoring the importance of halogen substitution for the antifungal properties of this class of compounds. nih.gov

The table below summarizes the minimum inhibitory concentration (MIC) values for a closely related compound, showcasing its efficacy against clinically relevant Candida species.

| Compound | Fungal Strain | MIC (μg/mL) |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Candida albicans ATCC 10231 | 100 |

| Candida albicans ATCC 90028 | 100 | |

| Candida parapsilosis ATCC 22019 | 100 |

Data sourced from Kossakowski et al. (2010). nih.gov

These findings suggest that this compound, by virtue of its 4-chloro substitution, is a promising candidate for further antifungal research. The activity of its more complex analogue against Candida species, which are common causes of opportunistic infections in humans, points to a potentially valuable therapeutic application.

Mechanisms of Antimicrobial Action (e.g., Ca2+ mobilization, N-myristoyltransferase inhibition)

The precise mechanisms through which this compound may exert its antifungal effects have not been directly elucidated. However, research into the broader class of benzofuran derivatives has identified several key molecular pathways that are likely relevant.

Ca2+ Mobilization:

A significant body of research has linked the antifungal activity of benzofuran compounds to the disruption of intracellular calcium homeostasis. nih.gov The well-known antiarrhythmic drug amiodarone, which is a benzofuran derivative, exhibits potent antifungal activity by mobilizing intracellular Ca2+. nih.gov This disruption of calcium signaling is considered a crucial aspect of its fungicidal action. nih.gov

N-myristoyltransferase Inhibition:

Another primary target for benzofuran-based antifungal agents is N-myristoyltransferase (NMT). researchgate.net NMT is a vital enzyme in fungi that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a wide range of cellular proteins. This process, known as N-myristoylation, is critical for protein localization, stability, and function. As this enzyme is essential for the viability of pathogenic fungi like Candida albicans, it represents a promising target for novel antifungal therapies. nih.gov

The development of benzofuran derivatives as potent and selective inhibitors of fungal NMT has been a focus of medicinal chemistry research. researchgate.netnih.govnih.gov Structure-activity relationship studies have guided the modification of the benzofuran scaffold to optimize inhibitory activity against Candida albicans NMT (CaNmt). nih.gov This targeted inhibition disrupts essential cellular processes in the fungus, leading to growth inhibition and cell death. The potential for this compound to act as an NMT inhibitor warrants further investigation, given the established role of this mechanism for the benzofuran class.

Potential Research Applications and Future Directions

Benzofuran (B130515) Scaffold for Drug Discovery and Development Research

The benzofuran nucleus is a fundamental building block in the design of new pharmacological agents, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral properties. researchgate.netsaspublishers.com

The rational design of new drugs often employs the benzofuran scaffold as a starting point. By understanding the structure-activity relationships (SAR) of various benzofuran derivatives, medicinal chemists can design new molecules with enhanced potency and selectivity for specific biological targets. nih.gov For instance, the substitution pattern on the benzofuran ring system can be systematically modified to optimize interactions with target enzymes or receptors. numberanalytics.com Computational methods like molecular docking are instrumental in this process, allowing for the in-silico evaluation of the binding affinity of designed compounds before their synthesis. chemicalbook.com

In drug development, a "lead compound" is a chemical that has pharmacological or biological activity but may have suboptimal properties. The benzofuran scaffold often serves as the core of such lead compounds. rsc.org Optimization involves modifying the lead structure to improve its efficacy, selectivity, and pharmacokinetic profile. For example, a study on benzofuran derivatives as potential anticancer agents identified a lead compound and subsequently synthesized a series of analogs to improve its activity against p53-independent malignant cancer cells by inhibiting the HIF-1 pathway. researchgate.net This process of iterative design, synthesis, and biological testing is crucial for transforming a promising lead into a viable drug candidate.

Application in Probe Development for Biological Systems

Benzofuran derivatives are not only developed as therapeutic agents but also as molecular probes to study biological processes. For example, certain benzofuran-based compounds have been designed as fluorescent probes for detecting reactive oxygen species (ROS) within cells. nih.gov These probes can help in understanding the role of oxidative stress in various diseases. The specific substitution pattern of "Methyl 4-chloro-1-benzofuran-3-carboxylate" could be explored for the development of novel probes with specific targeting capabilities or unique photophysical properties.

Chemoinformatics and Database Mining for Benzofuran-Related Research

Chemoinformatics plays a crucial role in modern drug discovery by enabling the analysis of large chemical datasets. nih.gov Databases containing information on the biological activities of millions of compounds can be mined to identify new potential applications for benzofuran derivatives. nih.gov Techniques such as 3D Quantitative Structure-Activity Relationship (3D-QSAR) modeling can be applied to a series of benzofuran compounds to build predictive models that correlate their structural features with their biological activity. researchgate.net These models can then be used to virtually screen large compound libraries to identify new benzofuran-based molecules with desired pharmacological profiles. Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are used to assess the drug-likeness of virtual compounds at an early stage of the discovery process. researchgate.net

Development of Advanced Analytical Methods for Detection and Quantification

As new benzofuran derivatives are synthesized and evaluated, the development of advanced analytical methods for their detection and quantification becomes essential. While basic techniques like NMR and mass spectrometry are used for initial characterization, more sophisticated methods are required for detailed analysis in complex biological matrices. nih.govajrconline.org Hyphenated techniques, which combine a separation method with a detection method, offer enhanced sensitivity and selectivity. saspublishers.comnih.gov

Examples of advanced analytical techniques applicable to benzofuran derivatives include:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and thermally stable benzofuran derivatives. libretexts.org

Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique for the analysis of a wide range of benzofuran compounds, providing information on their molecular weight and structure. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS): A soft ionization technique often coupled with liquid chromatography, useful for analyzing polar and thermally labile benzofuran derivatives. nih.gov

Tandem Mass Spectrometry (MS/MS): Provides detailed structural information by fragmenting the parent ion, which is invaluable for the identification of unknown benzofuran metabolites or degradation products. researchgate.net

The presence of a chlorine atom in "this compound" would produce a characteristic isotopic pattern (M+2 peak) in its mass spectrum, aiding in its identification. researchgate.net

Exploration of New Synthetic Methodologies for Diversification

The continued exploration of the therapeutic potential of the benzofuran scaffold relies on the development of novel and efficient synthetic methodologies. rsc.org The goal is to create diverse libraries of benzofuran derivatives with a wide range of substitution patterns for biological screening. ajrconline.org Recent advancements in synthetic organic chemistry have provided numerous tools for the construction and functionalization of the benzofuran ring system.

Key areas of exploration for synthetic diversification include:

Transition Metal-Catalyzed Reactions: Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for introducing a variety of substituents onto the benzofuran core. researchgate.net

C-H Activation: Direct functionalization of C-H bonds on the benzofuran ring offers a more atom-economical approach to creating new derivatives. researchgate.net

Multicomponent Reactions: These reactions allow for the rapid assembly of complex benzofuran structures from simple starting materials in a single step. researchgate.net

Photochemical Reactions: Light-mediated reactions can provide unique pathways for the synthesis of complex and novel benzofuran architectures. researchgate.net

Green Chemistry Approaches: The development of environmentally benign synthetic routes using greener solvents and catalysts is an important future direction.

These innovative synthetic strategies will be instrumental in expanding the chemical space of accessible benzofuran derivatives, thereby increasing the probability of discovering new bioactive molecules based on the "this compound" template.

Q & A

Q. What are the recommended synthetic routes for Methyl 4-chloro-1-benzofuran-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves constructing the benzofuran core via cyclization of substituted phenols with α,β-unsaturated esters, followed by chlorination at the 4-position. For example, using Vilsmeier-Haack conditions (POCl₃/DMF) for electrophilic chlorination. Optimization includes:

- Temperature control (e.g., 0–5°C during chlorination to minimize side reactions).

- Solvent selection (e.g., dichloromethane for solubility and inertness).

- Monitoring via TLC or HPLC to track reaction progress .

- Post-synthetic purification via column chromatography or recrystallization using ethanol/water mixtures.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the methyl ester (δ ~3.8–4.0 ppm for OCH₃; δ ~165–170 ppm for carbonyl). The benzofuran aromatic protons (δ 6.8–8.0 ppm) and chloro-substituent-induced deshielding should align with predicted splitting patterns.

- IR : Confirm ester C=O stretch (~1720 cm⁻¹) and benzofuran C-O-C asymmetric stretch (~1250 cm⁻¹).

- HRMS : Verify molecular ion [M+H]⁺ (calculated for C₁₀H₇ClO₃: ~210.01 Da) and isotopic patterns for chlorine .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Engineering Controls : Use fume hoods for synthesis and purification steps to avoid inhalation of volatile reagents .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (tested to EN 166 or NIOSH standards).

- Waste Disposal : Segregate halogenated waste in designated containers to prevent environmental contamination .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound, particularly for polymorphic forms?

- Methodological Answer :

- Data Collection : Use a single-crystal diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Refinement : Employ SHELXL for small-molecule refinement. Key steps include:

- Assigning anisotropic displacement parameters for non-H atoms.

- Validating the chloro-substituent position via electron density maps (e.g., Fo-Fc maps) .

- Polymorphism Screening : Conduct solvent-mediated crystallization trials (e.g., using ethanol, acetonitrile) and compare unit cell parameters .

Q. What computational strategies (e.g., DFT, molecular docking) are suitable for predicting the reactivity and bioactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311G(d,p) level to predict electrostatic potential surfaces and nucleophilic/electrophilic sites.

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors). Parameterize the chloro and ester groups for accurate binding affinity estimates .

- ADMET Prediction : Apply SwissADME or pkCSM to assess pharmacokinetic properties (e.g., logP, bioavailability) .

Q. How can contradictory spectral data (e.g., unexpected coupling constants in NMR) be resolved for this compound?

- Methodological Answer :

- Variable Temperature NMR : Perform experiments at 25°C and −40°C to detect dynamic processes (e.g., rotational barriers of the ester group).

- COSY/NOESY : Correlate coupling between adjacent protons on the benzofuran ring and assess spatial proximity of substituents.

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., Methyl 4-fluoro-1-benzofuran-3-carboxylate) to identify substituent effects .

Experimental Design & Data Analysis

Q. What experimental controls are essential when studying the stability of this compound under varying pH conditions?

- Methodological Answer :

- Control Buffers : Prepare solutions at pH 2 (HCl), 7 (phosphate buffer), and 12 (NaOH) to simulate physiological and extreme conditions.

- Degradation Monitoring : Use HPLC-MS at intervals (0, 24, 48 hrs) to track ester hydrolysis or ring-opening byproducts.

- Temperature Stability : Conduct parallel studies at 25°C and 40°C to assess Arrhenius behavior .

Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of the 4-chloro substituent on bioactivity?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with substituents varying in electronegativity (e.g., 4-F, 4-Br, 4-CH₃) .

- Biological Assays : Test against target enzymes (e.g., kinases) using fluorescence-based activity assays.

- Data Interpretation : Correlate Hammett σ values of substituents with IC₅₀ data to quantify electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.